molecular formula C9H17NO2S B1674775 2-(2-Butoxyethoxy)ethyl thiocyanate CAS No. 112-56-1

2-(2-Butoxyethoxy)ethyl thiocyanate

Cat. No.: B1674775
CAS No.: 112-56-1
M. Wt: 203.3 g/mol
InChI Key: JVGPVVUTUMQJKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Butoxyethoxy)ethyl thiocyanate typically involves the reaction of 2-(2-Butoxyethoxy)ethanol with thiocyanate salts under controlled conditions. The reaction is usually carried out in an inert solvent such as acetonitrile or dichloromethane to prevent unwanted side reactions . The reaction conditions often include moderate temperatures and the use of a base catalyst to facilitate the formation of the thiocyanate group.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production also includes purification steps such as distillation and recrystallization to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Butoxyethoxy)ethyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Butoxyethoxy)ethyl thiocyanate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Butoxyethoxy)ethyl thiocyanate involves its interaction with the nervous system of insects. The compound acts as a neurotoxin , disrupting the normal function of nerve cells and leading to paralysis and death of the insect . The molecular targets include acetylcholinesterase and other enzymes involved in neurotransmission. The compound’s ability to release toxic gases upon reaction with various compounds also contributes to its insecticidal properties .

Comparison with Similar Compounds

  • Methyl thiocyanate
  • Ethyl thiocyanate
  • Isobornyl thiocyanoacetate
  • Allyl thiocyanate

Comparison: 2-(2-Butoxyethoxy)ethyl thiocyanate is unique due to its longer alkyl chain and ether linkage , which enhance its lipophilicity and ability to penetrate biological membranes. This makes it more effective as an insecticide compared to shorter-chain thiocyanates like methyl and ethyl thiocyanate. Additionally, its specific structure allows for unique interactions with molecular targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(2-butoxyethoxy)ethyl thiocyanate
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InChI

InChI=1S/C9H17NO2S/c1-2-3-4-11-5-6-12-7-8-13-9-10/h2-8H2,1H3
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InChI Key

JVGPVVUTUMQJKL-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCOCCSC#N
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Molecular Formula

C9H17NO2S
Record name 2-(2-BUTOXYETHOXY)ETHYL THIOCYANATE
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DSSTOX Substance ID

DTXSID6024674
Record name 2-(2-Butoxyethoxy)ethyl thiocyanate
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Molecular Weight

203.30 g/mol
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Physical Description

2-(2-butoxyethoxy)ethyl thiocyanate appears as brownish oil or clear yellow liquid. (NTP, 1992), Clear brown liquid; [HSDB] Brownish or clear yellow liquid; [CAMEO]
Record name 2-(2-BUTOXYETHOXY)ETHYL THIOCYANATE
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Boiling Point

248 to 257 °F at 0.25 mmHg (NTP, 1992), 120-125 °C @ 0.25 MM HG
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Flash Point

125 °F CC
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; MISCIBLE WITH HYDROCARBONS & MOST ORGANIC SOLVENTS, SOL IN PETROLEUM OILS
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Density

1.01 at 68 °F (NTP, 1992) - Denser than water; will sink, 0.915-0.930 @ 25 °C
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Vapor Pressure

0.000594 [mmHg]
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Color/Form

LIQUID, Clear brown oil

CAS No.

112-56-1
Record name 2-(2-BUTOXYETHOXY)ETHYL THIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Has insect resistance to 2-(2-Butoxyethoxy)ethyl thiocyanate been observed? If so, what are the implications?

A1: Yes, resistance to this compound has been documented in house flies (Musca domestica). [] A study showed that a house fly strain, resistant to diazinon, also developed cross-resistance to various insecticides, including a two-fold resistance to this compound. [] This finding suggests that the widespread use of certain insecticides can lead to cross-resistance, impacting the efficacy of chemically related compounds like this compound. []

Q2: Are there any alternative insecticides for controlling pests that have developed resistance to this compound?

A2: The research suggests that exploring alternative insecticidal classes may be necessary to combat resistance. For instance, the study on diazinon-resistant house flies observed that while they developed cross-resistance to this compound, their resistance to malathion remained relatively low. [] This finding implies that phosphorodithioates like malathion, or potentially more stable carbamates, could be promising alternatives for controlling resistant populations. []

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